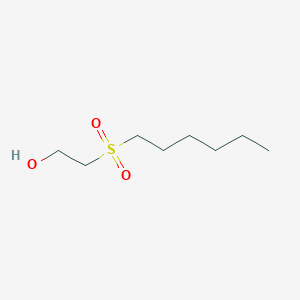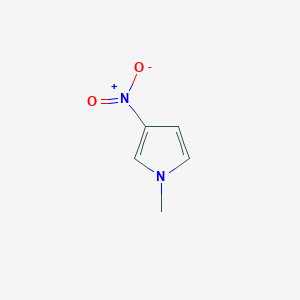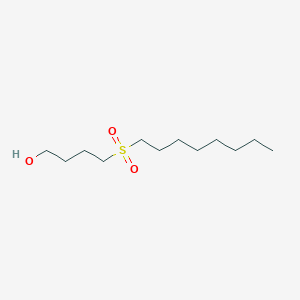
4-(octylsulfonyl)butan-1-ol
Descripción general
Descripción
4-(Octylsulfonyl)butan-1-ol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is chemically synthesized by the reaction of octanesulfonyl chloride with 4-hydroxybutan-1-ol. The resulting compound has been shown to have several unique properties that make it useful in a variety of research applications. In
Aplicaciones Científicas De Investigación
4-(Octylsulfonyl)butan-1-ol has several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to be a potent inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. By inhibiting this channel, 4-(octylsulfonyl)butan-1-ol could potentially be used to treat a variety of neurological disorders such as epilepsy, neuropathic pain, and migraine.
Another area of research where 4-(octylsulfonyl)butan-1-ol has shown promise is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and cervical cancer. It is believed that this compound works by inhibiting the activity of the AKT signaling pathway, which is involved in cell proliferation and survival.
Mecanismo De Acción
The mechanism of action of 4-(octylsulfonyl)butan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of specific proteins or channels in cells. For example, as mentioned earlier, this compound inhibits the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. By inhibiting this channel, 4-(octylsulfonyl)butan-1-ol reduces the activity of neurons and can potentially reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(octylsulfonyl)butan-1-ol are still being studied, but it is known that this compound can affect the activity of specific proteins or channels in cells. For example, as mentioned earlier, this compound inhibits the AKT signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, 4-(octylsulfonyl)butan-1-ol can potentially reduce the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(octylsulfonyl)butan-1-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of specific proteins or channels in cells, which makes it useful for studying the function of these proteins or channels. However, one limitation of using this compound is its toxicity. Like many synthetic compounds, 4-(octylsulfonyl)butan-1-ol can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(octylsulfonyl)butan-1-ol. One area of research that is currently being explored is the development of new derivatives of this compound that are more potent and selective in their activity. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of 4-(octylsulfonyl)butan-1-ol and its potential applications in various areas of scientific research.
Propiedades
IUPAC Name |
4-octylsulfonylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-8-11-16(14,15)12-9-7-10-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIPWANNMKQIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



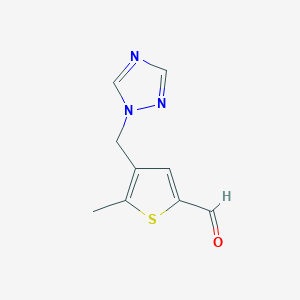

![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-(4-fluorophenyl)-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326500.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326501.png)
![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)
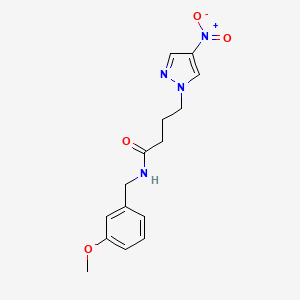
![methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate](/img/structure/B4326521.png)
![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
